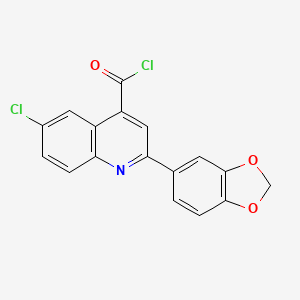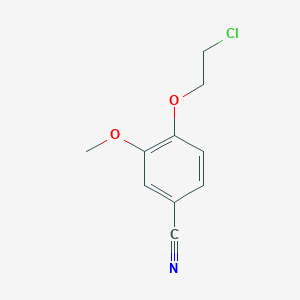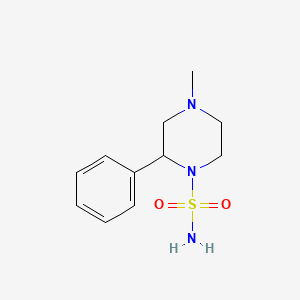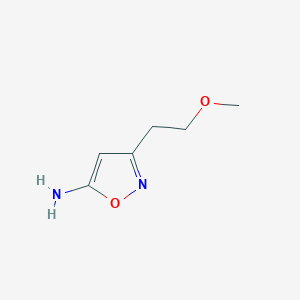
2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride
Vue d'ensemble
Description
2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride, also known as BDCQ, is a synthetic organic compound with a variety of uses in research and laboratory experiments. BDCQ is an important intermediate in the synthesis of a wide range of compounds and materials, including pharmaceuticals, agrochemicals, and dyes. BDCQ is a versatile compound with a wide range of applications in both organic and inorganic chemistry.
Applications De Recherche Scientifique
Chiral Pt(II)/Pd(II) Pincer Complexes and Hydrogen Bonding
A study by Yoon et al. (2006) detailed the synthesis of chiral C2-symmetric NCN ligands, which are crucial in the development of catalytic asymmetric reactions. These ligands, derived from benzodioxol-related compounds, are significant for their role in catalysis and molecular interaction studies, especially regarding C–H⋯Cl hydrogen bonding (Yoon et al., 2006).
Synthesis of Dioxolo[5,6][1]benzothieno[2,3-c]quinolin-6(5H)-ones
Research by Gakhar et al. (1995) involved the synthesis of benzodioxole compounds through the reaction of methylenedioxycinnamic acid with thionyl chloride. This synthesis pathway leads to the creation of new compounds with potential applications in organic synthesis and pharmaceutical research (Gakhar et al., 1995).
Fluorescence Derivatization Reagent for Alcohols in HPLC
Yoshida et al. (1992) discovered that 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride can act as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This finding is significant for analytical chemistry, particularly in enhancing the detection of alcohols (Yoshida et al., 1992).
N-Heterocyclic Building Blocks
Funt et al. (2020) developed new reactive heterocyclic building blocks, which were synthesized by reacting sodium azide with 2H-azirine-2-carbonyl chlorides. This research opens up new possibilities in the synthesis of complex organic compounds and pharmaceuticals (Funt et al., 2020).
Synthesis and Biological Activity of Thieno[2,3-f]-1,3-Benzodioxoles
Bakhite and Radwan (1999) focused on the synthesis of thieno[2,3-f]-1,3-benzodioxole derivatives, exploring their potential antibacterial and antifungal activities. This study highlights the medicinal chemistry applications of benzodioxole-related compounds (Bakhite & Radwan, 1999).
Synthesis of Quinazolinone–Thiazolidine–Quinoline Compounds
Research by Desai et al. (2011) into the synthesis of 2-(2-chloroquinolin-3-yl)-5-((aryl)benzylidene)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)thiazolidin-4-ones showcases the chemical versatility and potential applications of these compounds in drug discovery (Desai et al., 2011).
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2NO3/c18-10-2-3-13-11(6-10)12(17(19)21)7-14(20-13)9-1-4-15-16(5-9)23-8-22-15/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMANLZDWMAKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol](/img/structure/B1372789.png)
![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B1372792.png)
